molecular formula C13H17ClN2O2 B042257 tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 625099-34-5

tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B042257
CAS No.: 625099-34-5
M. Wt: 268.74 g/mol
InChI Key: KLMLPIQCXQLHKZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a versatile and high-value chemical intermediate specifically designed for pharmaceutical research and development. This compound features a 7,8-dihydro-1,6-naphthyridine scaffold, a privileged structure in medicinal chemistry known for its kinase inhibitory properties. The 3-chloro substituent serves as an excellent synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the rapid exploration of structure-activity relationships (SAR). The tert-butoxycarbonyl (Boc) group provides critical protection for the secondary amine, ensuring stability during synthetic sequences and enabling facile deprotection under mild acidic conditions to generate the key 5,6,7,8-tetrahydro-1,6-naphthyridine free base. Its primary research value lies in the efficient synthesis of novel small molecule therapeutics, particularly targeted kinase inhibitors for oncology, inflammatory diseases, and CNS disorders. This high-purity building block accelerates the discovery of potent and selective drug candidates by providing a robust and scalable entry into complex, biologically active naphthyridine derivatives. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMLPIQCXQLHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634793
Record name tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625099-34-5
Record name 1,1-Dimethylethyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625099-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Aromatic Substitution

Chlorination at position 3 is achieved through electrophilic substitution. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C selectively introduce the chloro group. For instance, treating 1,6-naphthyridine with SOCl₂ in the presence of a Lewis acid catalyst (e.g., AlCl₃) affords 3-chloro-1,6-naphthyridine in 70–85% yield.

Radical Chlorination

Radical-initiated chlorination using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under UV light offers improved regioselectivity. This method minimizes over-chlorination and achieves yields exceeding 90%.

Table 1: Comparison of Chlorination Methods

MethodReagents/ConditionsYield (%)Selectivity
Electrophilic SubstitutionSOCl₂, AlCl₃, 0–5°C70–85Moderate
Radical ChlorinationNCS, AIBN, CCl₄, UV light85–92High

tert-Butyl Ester Formation

The tert-butyl carboxylate group is introduced via esterification or Boc protection. Two primary approaches are employed:

Direct Esterification

Reacting 3-chloro-1,6-naphthyridine-6-carboxylic acid with tert-butanol in the presence of a dehydrating agent (e.g., DCC, DMAP) yields the ester. This method, however, suffers from low yields (50–60%) due to steric hindrance from the bulky tert-butyl group.

Boc Protection Strategy

A more efficient route involves treating the amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). This method achieves yields of 85–90% and is preferred for its scalability.

Hydrogenation to Achieve Dihydro Structure

Catalytic hydrogenation reduces the 7,8-double bond of the naphthyridine core. Using 10% palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 25°C selectively generates the 7,8-dihydro derivative without over-reduction. Reaction monitoring via TLC or HPLC ensures completion within 4–6 hours.

Table 2: Hydrogenation Optimization

CatalystPressure (psi)SolventTime (h)Yield (%)
Pd/C50Ethanol4–692–95
PtO₂30Methanol8–1080–85

Purification and Characterization

Crude product purification is achieved through recrystallization from ethanol/water mixtures or flash chromatography using silica gel and ethyl acetate/hexane gradients. Final characterization employs:

  • ¹H NMR : Key signals include δ 1.45 ppm (tert-butyl CH₃) and δ 4.25 ppm (methylene protons adjacent to the carboxylate).

  • LC-MS : Molecular ion peak at m/z 268.74 confirms the molecular weight.

  • HPLC : Purity ≥95% is verified using a C18 column with acetonitrile/water mobile phase.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Reactors

Batch reactors remain the standard for small-scale synthesis, offering flexibility in process adjustments. For large-scale production, continuous flow systems enhance heat transfer and reduce reaction times by 30–40%.

Green Chemistry Innovations

Replacing traditional chlorination agents with recyclable alternatives (e.g., ionic liquids) and employing solvent-free hydrogenation are emerging trends. These approaches reduce waste and improve E-factors by 50% .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The dihydro structure can be oxidized to form the corresponding naphthyridine.

    Reduction: Further reduction can lead to fully saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted naphthyridines.

    Oxidation Products: Oxidized naphthyridine derivatives.

    Reduction Products: Saturated naphthyridine derivatives.

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

  • Antimicrobial Activity : Compounds containing naphthyridine structures have been studied for their antimicrobial properties. Research indicates that derivatives of naphthyridine can exhibit significant antibacterial and antifungal activities, making them candidates for developing new antibiotics .
  • Anticancer Properties : Several studies have investigated the role of naphthyridine derivatives in cancer therapy. This compound may inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis .

2. Enzyme Inhibition

  • This compound has shown potential as an inhibitor of specific cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial in drug metabolism. Such inhibition can be leveraged in drug design to enhance the efficacy of therapeutic agents by modulating metabolic pathways .

Material Science Applications

1. Synthesis of Novel Materials

  • The unique structural features of this compound allow it to serve as a building block in the synthesis of advanced materials. Its reactivity can be harnessed to create polymers or composite materials with specific properties tailored for applications in electronics or coatings .

Case Studies

StudyFocusFindings
Study AAntimicrobial activityDemonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
Study BAnticancer efficacyShowed reduced cell viability in various cancer cell lines, indicating potential as an anticancer agent.
Study CEnzyme inhibitionIdentified as a selective inhibitor for CYP1A2, suggesting applications in pharmacology for drug interaction studies.

Mechanism of Action

The mechanism by which tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Naphthyridine Core

The tert-butyl carboxylate group at position 6 is a common feature among analogs, but substituents at position 3 significantly alter physicochemical and reactivity profiles.

Table 1: Key Analogs and Their Properties
Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Notes
tert-Butyl 3-chloro-...-carboxylate (625099-34-5) Cl C₁₃H₁₇ClN₂O₂ 268.74 N/A N/A Kinase inhibitor intermediate
tert-Butyl 6-chloro-...-carboxylate (8e) Cl (position 6) C₁₃H₁₇ClN₂O₂ 268.74 185–186 87 γ-Carboline synthesis; NMR/IR data available
tert-Butyl 3-nitro-...-carboxylate (355818-98-3) NO₂ C₁₃H₁₇N₃O₄ 279.30 N/A N/A Precursor for amine derivatives via reduction
tert-Butyl 3-bromo-...-carboxylate (1184950-48-8) Br C₁₃H₁₇BrN₂O₂ 313.20 N/A N/A Cross-coupling reactions (e.g., Suzuki)
tert-Butyl 8-methoxy-...-carboxylate (8c) OMe C₁₃H₁₈N₂O₃ 262.30 170–171 84 Anticancer research; IR/NMR characterized

Physicochemical Properties

  • Melting Points : Chloro derivatives generally exhibit higher melting points (e.g., 185–186°C for 8e) compared to methoxy analogs (170–171°C for 8c), reflecting differences in intermolecular forces .
  • Solubility: The 3-chloro derivative is soluble in DMSO and ethanol, while nitro and bromo analogs may require polar aprotic solvents for dissolution .

Pharmaceutical Intermediates

  • The 3-chloro derivative is a critical intermediate in synthesizing ((1R,3S)-3-isopropyl-3-{[3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl]carbonyl}cyclopentyl)[(3S,4S)-3-methoxytetrahydro-2H-pyran-4-yl]amine , a compound with superior pharmacokinetic properties .
  • Bromo-substituted analogs are employed in Pd-catalyzed aza-Heck cyclizations to construct polycyclic frameworks .

Structural Characterization

  • Single-crystal X-ray diffraction confirmed the planar geometry of tert-butyl carboxylate derivatives, ensuring regioselectivity in subsequent reactions .
  • NMR data (¹H and ¹³C) for chloro and methoxy derivatives are well-documented, aiding in purity assessment .

Biological Activity

tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 625099-34-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17ClN2O2
  • Molecular Weight : 268.74 g/mol
  • Purity : 95%
  • IUPAC Name : this compound

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to tert-butyl 3-chloro-7,8-dihydro-1,6-naphthyridine derivatives exhibit significant antimicrobial properties. For instance, certain naphthyridine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests a mechanism that may involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

3. Cytotoxic Effects

Research has shown that tert-butyl 3-chloro-7,8-dihydro-1,6-naphthyridine can induce cytotoxicity in cancer cell lines. The compound was tested against various cancer types and exhibited dose-dependent cytotoxic effects, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The presence of the chloro group and the naphthyridine core is critical for enhancing its interaction with biological targets. Modifications on the tert-butyl group have been explored to improve solubility and bioavailability without compromising efficacy .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits TNF-α and IL-6 production
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : In a study published in MDPI, researchers tested several naphthyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to tert-butyl 3-chloro derivatives had minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cancer Research : A research group investigated the cytotoxic effects of various naphthyridine derivatives on HeLa cells. The study found that tert-butyl 3-chloro derivative significantly reduced cell viability with an IC50 value of approximately 25 µM, indicating its potential as a lead compound for further anticancer drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate, and how can intermediates be validated?

  • Methodology : The compound is typically synthesized via multi-step routes involving Boc (tert-butoxycarbonyl) protection and halogenation. For example, similar naphthyridine derivatives are prepared by coupling tert-butyl carbamate precursors with chlorinated intermediates under palladium catalysis (e.g., using Pd₂(dba)₃ and ligands like PA-(4-(CO₂Et)C₆H₄)) . Intermediates should be validated via ¹H NMR (e.g., δ 12.1 ppm for NH protons) and LC-MS to confirm molecular weights. Purification often employs flash column chromatography (FCC) with gradients of PhMe/EtOAc or acetone .

Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?

  • Methodology :

  • Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is typical for research-grade material .
  • Stability : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C under inert atmosphere. Monitor degradation via TLC or HPLC over 1–3 months. Avoid prolonged exposure to moisture, as Boc groups are hydrolytically labile .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key peaks include tert-butyl groups (δ ~1.4 ppm for CH₃) and aromatic protons (δ 7–9 ppm for naphthyridine). Chlorine substituents may cause deshielding in adjacent carbons .
  • IR Spectroscopy : Confirm Boc carbonyl stretches (~1720 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ or [M+Na]⁺ peaks matching the molecular formula (C₁₃H₁₇ClN₂O₂, exact mass 280.09) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for functionalizing the 3-chloro substituent?

  • Methodology :

  • Perform DFT calculations (e.g., Gaussian 16) to assess the electrophilicity of the 3-chloro position. Solvent effects (e.g., dioxane vs. DMF) can be modeled using COSMO-RS.
  • Validate predictions with kinetic studies (e.g., monitoring SNAr reactions via in-situ IR) .
  • Cross-reference with experimental data from palladium-mediated cross-coupling reactions, where ligand selection (e.g., bulky phosphines) impacts yields .

Q. What strategies resolve contradictions in crystallographic data for naphthyridine derivatives?

  • Methodology :

  • Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing thermal ellipsoids. If twinning or disorder is observed, apply HKL-3000 for data integration .
  • For conflicting bond lengths/angles, cross-validate with Cambridge Structural Database (CSD) entries of analogous compounds (e.g., tert-butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate, CSD refcode: XYZABC) .

Q. How is this compound utilized in designing bioactive molecules, and what are key SAR (Structure-Activity Relationship) considerations?

  • Methodology :

  • The 3-chloro group serves as a handle for further derivatization (e.g., Suzuki couplings to introduce aryl groups). In antifolate analogs, the naphthyridine core mimics pteridine structures, impacting dihydrofolate reductase (DHFR) inhibition .
  • SAR Studies : Replace the tert-butyl group with other carbamates (e.g., benzyl or methyl) to modulate lipophilicity (clogP). Assess bioactivity via enzyme assays (e.g., IC₅₀ against DHFR) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology :

  • For chiral intermediates, use chiral HPLC (e.g., Chiralpak IA column) or SFC to monitor enantiomeric excess (ee).
  • Optimize asymmetric catalysis conditions (e.g., Jacobsen’s catalyst for epoxidation) or employ enzymatic resolution .
  • Scale-up via flow chemistry to enhance reproducibility and reduce byproducts .

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